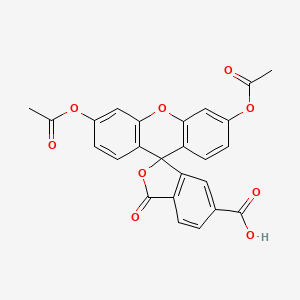













|
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCCCC)=O)COP(OCCN)(O)=O)=O.P([O-])([O-])([O-])=O.CC([O:60][C:61]1[CH:66]=[CH:65][C:64]2[C:67]3([O:90][C:88](=[O:89])[C:80]4[CH:81]=[CH:82][C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]3=4)[C:68]3[CH:74]=[CH:73][C:72]([O:75]C(C)=O)=[CH:71][C:69]=3[O:70][C:63]=2[CH:62]=1)=O.CC(CC(O)=O)=O>[Na+].[Cl-].CS(C)=O>[CH:82]1[C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]([C:67]2[C:68]3[CH:74]=[CH:73][C:72]([OH:75])=[CH:71][C:69]=3[O:70][C:63]3[C:64]=2[CH:65]=[CH:66][C:61]([CH:62]=3)=[O:60])=[C:80]([C:88]([OH:90])=[O:89])[CH:81]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
|
Name
|
dipalmitoylphosphatidylglycerol DPPC
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
( 50/1733 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |